Barbituric acid, 5-allyl-5-isopropenyl-
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Overview
Description
Barbituric acid, 5-allyl-5-isopropenyl-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is not pharmacologically active but serves as the parent compound for barbiturate drugs. The 5-allyl-5-isopropenyl derivative is a modified version with specific substituents that can alter its chemical and biological properties .
Preparation Methods
The synthesis of barbituric acid, 5-allyl-5-isopropenyl-, involves the introduction of allyl and isopropenyl groups to the barbituric acid core. One common method includes the reaction of barbituric acid with allyl bromide and isopropenyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Barbituric acid, 5-allyl-5-isopropenyl-, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Barbituric acid derivatives, including the 5-allyl-5-isopropenyl variant, have significant applications in scientific research:
Chemistry: Used as building blocks in organic synthesis for the preparation of more complex molecules.
Biology: Studied for their interactions with biological macromolecules and potential as enzyme inhibitors.
Medicine: Investigated for their pharmacological properties, including sedative and hypnotic effects.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of barbituric acid, 5-allyl-5-isopropenyl-, involves its interaction with central nervous system receptors. It binds to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA by increasing the duration of chloride ion channel opening. This leads to a sedative effect by reducing neuronal excitability . Molecular targets include various subunits of the GABA receptor, and pathways involved are primarily related to neurotransmission and synaptic inhibition .
Comparison with Similar Compounds
Barbituric acid, 5-allyl-5-isopropenyl-, can be compared with other barbituric acid derivatives such as:
Phenobarbital: Known for its long-acting sedative effects.
Pentobarbital: Used for its short-acting anesthetic properties.
Secobarbital: Known for its intermediate duration of action.
The uniqueness of the 5-allyl-5-isopropenyl derivative lies in its specific substituents, which can influence its chemical reactivity and biological activity. These differences can be crucial for tailoring the compound for specific applications in research and industry .
Properties
CAS No. |
66941-73-9 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
5-prop-1-en-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H12N2O3/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14/h4H,1-2,5H2,3H3,(H2,11,12,13,14,15) |
InChI Key |
URUUDFPSEYORGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1(C(=O)NC(=O)NC1=O)CC=C |
Origin of Product |
United States |
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